Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Overview
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the ester and keto functionalities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Deprotection of the TBDMS group is typically achieved using TBAF or NIS in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the TBDMS group results in the formation of the free hydroxyl compound.
Scientific Research Applications
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the preparation of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It is involved in the development of drug candidates and the synthesis of medicinal compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in material science .
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, using reagents like TBAF, removes the TBDMS group, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate: This compound also features a TBDMS group and is used in the synthesis of unnatural amino acids.
(tert-Butyldimethylsilyl)oxyethanol: Another compound with a TBDMS group, used in various organic synthesis applications.
Uniqueness
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDAKWIDDYFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695418 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341195-54-7 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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